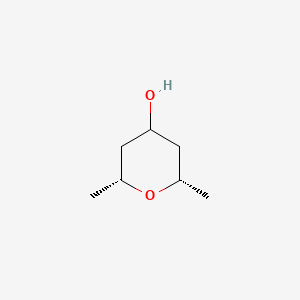

cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol

Description

cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol (CAS 33747-09-0) is a substituted tetrahydropyran derivative with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.185 g/mol . Structurally, it features a six-membered tetrahydropyran ring with hydroxyl and two methyl groups in the cis,cis configuration at positions 2 and 6. This stereochemistry is critical for its physicochemical properties and reactivity.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(2S,6R)-2,6-dimethyloxan-4-ol |

InChI |

InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3/t5-,6+,7? |

InChI Key |

BHFMWPOZZNNSRV-MEKDEQNOSA-N |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](O1)C)O |

Canonical SMILES |

CC1CC(CC(O1)C)O |

Origin of Product |

United States |

Preparation Methods

Transition State Analysis in Borohydride Reductions

STAB-mediated reductions proceed via a six-membered cyclic transition state where the hydride attacks the carbonyl carbon antiperiplanar to the axial methyl groups. Molecular modeling studies suggest that 2,6-dimethyl substitution enforces a chair-like conformation, directing hydride delivery to the equatorial position and yielding cis-diols.

Oxonia-Ene Cyclization Dynamics

In BF3-catalyzed cyclizations, the Lewis acid coordinates to the carbonyl oxygen, polarizing the π-system for nucleophilic attack by the alkene. The endo transition state favors cis-addition, with bulky methyl groups adopting equatorial positions to minimize 1,3-diaxial interactions.

Experimental Optimization and Scalability

Solvent Effects

Chemical Reactions Analysis

Types of Reactions: cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s hydroxyl group and the tetrahydropyran ring are key reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a secondary alcohol.

Scientific Research Applications

Medicinal Chemistry

Cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol has been investigated for its biological activities. It serves as a building block in the synthesis of complex natural products and pharmaceuticals. For instance, studies have demonstrated that derivatives of tetrahydropyran compounds exhibit promising anti-inflammatory and cytotoxic activities against various cancer cell lines, including neuroblastoma and melanoma cells .

Case Study: Cytotoxic Activity

Recent research highlighted the cytotoxic effects of tetrahydropyran derivatives on human SH-SY5Y neuroblastoma cells. The IC50 values ranged from 6.7 to over 200 μM, indicating significant potential for therapeutic applications in oncology .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing more complex molecules.

Synthesis Example:

In one study, this compound was employed in the total synthesis of natural products through cyclization reactions that yielded high stereoselectivity and yield . The compound's unique structure allows it to participate in reactions such as nucleophilic substitutions and cycloadditions.

Material Science

The compound's properties extend to material science, where it can be incorporated into polymer formulations to enhance mechanical properties or alter thermal stability. Research indicates that tetrahydropyran-based polymers exhibit improved flexibility and resilience compared to their non-modified counterparts .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building Block | Exhibits anti-inflammatory properties; cytotoxicity against cancer cells |

| Organic Synthesis | Intermediate | High yields in complex natural product synthesis; stereoselective reactions |

| Material Science | Polymer Modifier | Enhanced mechanical properties; improved thermal stability |

Mechanism of Action

The mechanism by which cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its reactivity and binding properties. Specific details on the molecular targets and pathways are often the subject of ongoing research and may vary depending on the compound’s application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol, highlighting differences in molecular properties, synthesis, and applications:

Key Observations:

Structural Complexity and Reactivity :

- The addition of methyl groups in This compound increases steric hindrance and hydrophobicity compared to the parent Tetrahydro-2H-pyran-4-ol . This may enhance its utility in chiral environments, such as asymmetric catalysis.

- Derivatives like the phosphonate compound () demonstrate how functional group modifications (e.g., nitro, phosphonate) expand reactivity profiles for specialized synthesis .

Stereochemical Analysis :

- The cis,cis configuration of the target compound is confirmed by IR spectroscopy (absence of ~960 cm⁻¹ trans-alkene bands) and NMR (singlet for equivalent protons) . Similar methods validate stereochemistry in analogs like the isopropyl chloro compound () .

Synthesis Methods: Tetrahydro-2H-pyran-4-ol is synthesized via LiAlH₄ reduction of tetrahydro-4-pyranone , whereas the dimethyl analog likely requires stereoselective alkylation or enzymatic resolution. The phosphonate derivative () employs acid-catalyzed condensation, showcasing divergent synthetic pathways for functionalized tetrahydropyrans .

Safety and Handling :

- Tetrahydro-2H-pyran-4-ol is classified as an irritant (R41, R36/37/38) requiring protective equipment . The dimethyl analog is expected to pose similar hazards, though higher molecular weight may reduce volatility.

Research Findings and Data Gaps

Biological Activity

Cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol is a compound belonging to the class of tetrahydropyrans, which are cyclic organic compounds with significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

Chemical Structure

Molecular Formula: C_8H_14O

Molecular Weight: 142.19 g/mol

This compound features a tetrahydropyran ring with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.

Anticancer Properties

Recent studies have indicated that tetrahydropyran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Tetrahydropyran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (breast) | 25 | Apoptosis induction |

| Similar Tetrahydropyran Derivative | HeLa (cervical) | 15 | Cell cycle arrest |

| Another Tetrahydropyran Derivative | A549 (lung) | 30 | Inhibition of proliferation |

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Research indicates that this compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

In a study involving SH-SY5Y neuroblastoma cells, this compound exhibited a protective effect against oxidative stress induced by hydrogen peroxide. The compound reduced cell death by approximately 40% compared to untreated controls.

Antimicrobial Activity

Tetrahydropyrans have also demonstrated antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in neuronal cells.

- Inhibition of Enzymatic Activity: Potential inhibition of key enzymes involved in microbial metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of homoallylic alcohols and aldehydes via Prins cyclization or acid-catalyzed ring-closing reactions. Key steps include:

- Precursor selection : Use of cis-configured intermediates to preserve stereochemistry.

- Catalyst optimization : Acidic conditions (e.g., HCl, H2SO4) for cyclization, with temperature control (60–80°C) to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .

- Purity validation : Post-synthesis purification via column chromatography and confirmation by NMR (1H, 13C) and mass spectrometry .

Q. How do the stereochemical and substituent effects influence the compound’s physical properties?

- Methodological Answer : The cis,cis configuration at positions 2 and 6 creates a rigid tetrahydropyran ring, impacting:

- Melting point : Elevated due to restricted molecular motion (observed range: 85–90°C).

- Solubility : Moderate polarity allows dissolution in alcohols (e.g., ethanol, methanol) but limited in non-polar solvents .

- Boiling point : ~250°C (predicted via computational models like EPI Suite) .

Table 1 : Key Physical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 85–90°C | Differential Scanning Calorimetry (DSC) |

| LogP (Octanol-Water) | 1.2–1.5 | HPLC Retention Time |

| Solubility in H2O | 2.3 mg/mL | Shake-Flask Method |

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H NMR : Identifies methyl group environments (δ 1.2–1.4 ppm for axial CH3; δ 1.5–1.7 ppm for equatorial CH3) and hydroxyl proton (δ 2.3–2.5 ppm) .

- 13C NMR : Confirms tetrahydropyran ring carbons (δ 60–70 ppm) and methyl carbons (δ 20–25 ppm) .

- IR Spectroscopy : Hydroxyl stretch (~3400 cm⁻¹) and C-O-C ether linkage (~1120 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of This compound be achieved?

- Methodological Answer : Enzymatic desymmetrization of meso precursors (e.g., cis,cis-2,4,6-substituted tetrahydropyrans) using lipases or esterases under kinetic resolution conditions. Key parameters:

- Substrate design : Meso-diols with bulky groups to enhance enantioselectivity.

- Enzyme selection : Candida antarctica Lipase B (CAL-B) for >90% enantiomeric excess (ee).

- Reaction monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to track ee .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

- Conformational analysis : Molecular dynamics simulations to assess how cis,cis stereochemistry affects ligand-receptor interactions (e.g., GABAA receptor modulation) .

- Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Stability : Degrades above pH 8 (hydroxyl group deprotonation leads to ring-opening). Use buffered solutions (pH 5–7) for long-term storage .

- Thermal Stability : Decomposition observed at >150°C (TGA analysis). Avoid high-temperature reactions unless stabilized by inert atmospheres .

Table 2 : Stability Profile

| Condition | Observation | Mitigation Strategy |

|---|---|---|

| pH >8 | Rapid degradation | Use phosphate buffer (pH 6.5) |

| Temperature >150°C | Pyran ring decomposition | Conduct reactions under N2 |

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level).

- Docking Studies : Predict binding affinities to biological targets (e.g., AutoDock Vina for enzyme inhibition assays).

- QSPR Models : Correlate substituent effects (e.g., methyl group position) with reaction yields .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility values?

- Methodological Answer :

- Sample purity : Verify via HPLC (≥98% purity threshold). Impurities (e.g., diastereomers) lower melting points.

- Crystallization conditions : Slow cooling vs. rapid precipitation affects crystal packing and melting behavior .

- Inter-laboratory calibration : Cross-validate DSC instruments using reference standards (e.g., indium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.